Ethyl 5-(1-naphthyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(1-naphthyl)-5-oxovalerate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a naphthyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the naphthyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(1-naphthyl)-5-oxovalerate can be synthesized through a multi-step process involving the esterification of 5-(1-naphthyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion. The reaction conditions include maintaining a temperature of around 60-80°C and using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-naphthyl)-5-oxovalerate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures (50-100°C).
Reduction: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Substitution: Requires strong electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 5-(1-naphthyl)-5-oxovaleric acid and ethanol.
Reduction: 5-(1-naphthyl)-5-hydroxyvalerate.
Substitution: Various substituted naphthyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(1-naphthyl)-5-oxovalerate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-(1-naphthyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The naphthyl group can also engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-(1-naphthyl)-5-oxovalerate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
ethyl 5-naphthalen-1-yl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJXJVBYTCRUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645602 |
Source
|
Record name | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40335-93-1 |
Source
|
Record name | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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